molecular formula C19H17N3O4S2 B2398939 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021058-97-8

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2398939
CAS RN: 1021058-97-8
M. Wt: 415.48
InChI Key: GIMJDYKQOQKLAV-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is known to be used in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield was 35% .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of a compound containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group was reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the structure of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was characterized by 1H-NMR analysis .

Scientific Research Applications

Thiazole Ring and Structural Characteristics

The compound contains a thiazole ring, which is a heterocyclic organic structure composed of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles family, alongside imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

a. Antioxidant Properties: Thiazole derivatives have been investigated for their antioxidant potential. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in combating oxidative stress-related diseases .

b. Analgesic and Anti-Inflammatory Effects: Certain thiazole compounds demonstrate analgesic and anti-inflammatory properties. For instance, the presence of a thiazolidinone ring enhances anti-inflammatory and analgesic activity .

c. Antimicrobial and Antifungal Activity: Thiazoles have been explored as antimicrobial and antifungal agents. Compounds like sulfathiazole and Ritonavir (an antiretroviral drug) contain thiazole moieties .

d. Antitumor and Cytotoxic Effects: Thiazoles play a role in antitumor and cytotoxic drug development. Examples include Abafungin (an antifungal drug) and Tiazofurin (an antineoplastic drug) .

e. Neuroprotective Properties: Thiazole derivatives may have neuroprotective effects, although further research is needed to fully understand their mechanisms .

f. Other Applications: Thiazoles are also involved in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups displayed inhibition of VEGFR1, indicating its anti-angiogenic activity .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported . For example, a compound containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group was classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The future directions for the research on similar compounds could involve further chemical modifications and scaffold hopping to identify more potent inhibitors . For instance, a compound containing a 2,3-dihydro-1,4-benzodioxine-5-carboxamide group was identified as a potent inhibitor of PARP1 .

properties

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-17(20-12-3-5-14-15(10-12)26-8-7-25-14)6-4-13-11-28-19(21-13)22-18(24)16-2-1-9-27-16/h1-3,5,9-11H,4,6-8H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMJDYKQOQKLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

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